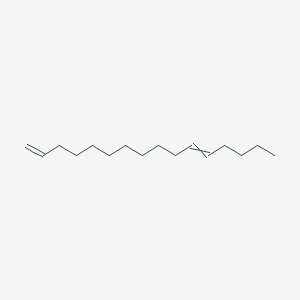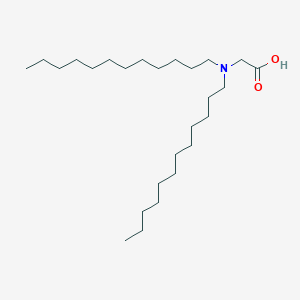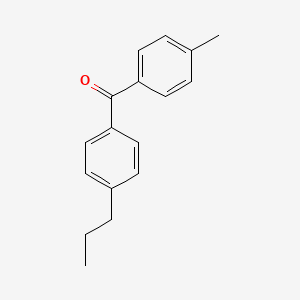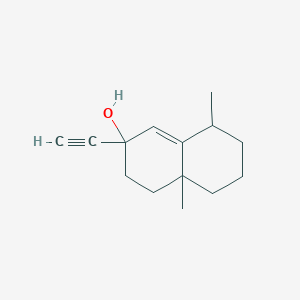
4-(Triphenylstannyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Triphenylstannyl)cyclohexan-1-ol is an organotin compound that features a cyclohexane ring substituted with a hydroxyl group and a triphenylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triphenylstannyl group imparts unique chemical properties to the compound, making it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylstannyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with triphenyltin hydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Catalyst: Palladium or platinum-based catalysts are commonly used.
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred solvents.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-40°C).
Reaction Time: The reaction typically takes several hours to complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-(Triphenylstannyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and organometallic reagents (Grignard reagents) are employed.
Major Products
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
科学研究应用
4-(Triphenylstannyl)cyclohexan-1-ol has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(Triphenylstannyl)cyclohexan-1-ol involves the interaction of the triphenylstannyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include:
Nucleophilic Attack: The triphenylstannyl group can attack electrophilic centers in other molecules, leading to the formation of new bonds.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, where the triphenylstannyl group is replaced by other functional groups.
相似化合物的比较
Similar Compounds
4-(Triphenylstannyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
4-(Triphenylstannyl)cyclohexane: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-(Trimethylstannyl)cyclohexan-1-ol: Contains a trimethylstannyl group instead of a triphenylstannyl group, resulting in different reactivity and properties.
Uniqueness
4-(Triphenylstannyl)cyclohexan-1-ol is unique due to the presence of both the hydroxyl and triphenylstannyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable compound for scientific research.
属性
CAS 编号 |
64739-02-2 |
|---|---|
分子式 |
C24H26OSn |
分子量 |
449.2 g/mol |
IUPAC 名称 |
4-triphenylstannylcyclohexan-1-ol |
InChI |
InChI=1S/C6H11O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1,6-7H,2-5H2;3*1-5H; |
InChI 键 |
FCANVZYLQZBNAL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1O)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


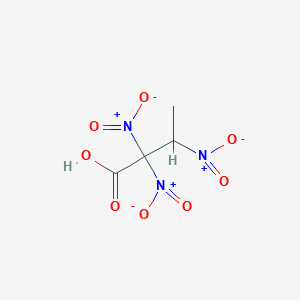
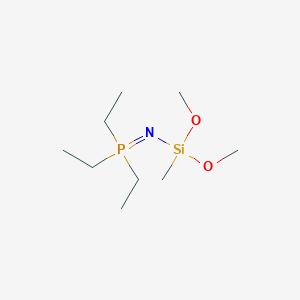
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)

![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)

![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
